molecular formula C16H21F3N2O3S B7007710 N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide

N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide

Cat. No.: B7007710
M. Wt: 378.4 g/mol
InChI Key: NHZHGGZGFIMYPN-ZDUSSCGKSA-N
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Description

N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide is a synthetic organic compound of significant interest in various fields of scientific research. This compound, characterized by its morpholine ring, trifluoromethyl group, and thiophene backbone, has exhibited diverse applications in medicinal chemistry, biochemistry, and material sciences.

Properties

IUPAC Name

N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3S/c1-10(2)7-13(15(23)21-3-5-24-6-4-21)20-14(22)11-8-25-9-12(11)16(17,18)19/h8-10,13H,3-7H2,1-2H3,(H,20,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHGGZGFIMYPN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCOCC1)NC(=O)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCOCC1)NC(=O)C2=CSC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. Starting materials such as substituted thiophenes, protected amino acids, and various reagents are used. One common route involves the initial formation of the morpholinone moiety followed by coupling with a trifluoromethyl thiophene derivative under controlled conditions using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: For large-scale production, industrial synthesis focuses on optimizing yield and purity. Techniques like continuous flow chemistry can be employed to ensure consistent reaction conditions and efficient use of reagents. Purification steps may include recrystallization and chromatography to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions: N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide undergoes several types of chemical reactions:

  • Oxidation: This can be performed using oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions: Reagents such as base catalysts (e.g., sodium hydride) and acid catalysts (e.g., hydrochloric acid) are frequently used in its reactions. Conditions vary but often involve standard organic solvents such as dichloromethane, ethanol, and acetonitrile.

Major Products Formed: The reaction products depend on the specific conditions and reagents. For example, oxidation may yield sulfoxide or sulfone derivatives, while substitution can introduce various functional groups to the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for versatile chemical transformations and studies on reactivity and stability.

Biology: In biology, N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide serves as a molecular probe in biochemical assays. Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand binding mechanisms and conformational changes.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities. Its trifluoromethyl group is known to enhance bioavailability and metabolic stability, making it a promising candidate for drug development.

Industry: In industry, it is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and coatings improves their chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide involves interactions with specific molecular targets Its effects are mediated through binding to active sites on enzymes or receptors, leading to modulation of cellular pathways

Comparison with Similar Compounds

Comparison: When compared to other similar compounds, such as those with different substituents on the thiophene ring or variations in the morpholine derivative, N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide stands out due to its trifluoromethyl group, which imparts unique physicochemical properties.

List of Similar Compounds

  • N-[(2S)-4-methyl-1-piperidin-4-yl-1-oxopentan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide

  • N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxobutan-2-yl]-4-(trifluoromethyl)thiophene-3-carboxamide

  • N-[(2S)-4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl]-4-(methyl)thiophene-3-carboxamide

By examining these structural analogs, researchers can better understand the impact of specific functional groups on the compound's properties and applications.

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